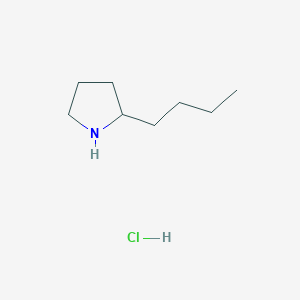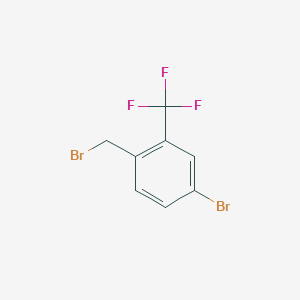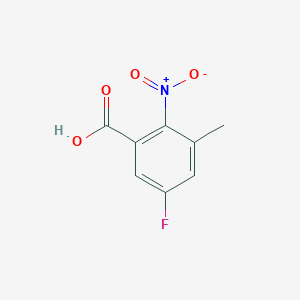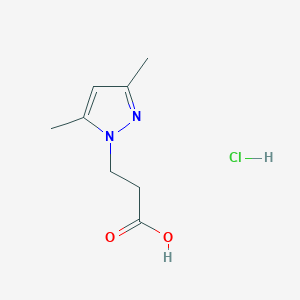![molecular formula C12H21NO5 B1524747 3-[(Tert-butoxy)carbonyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid CAS No. 1334146-00-7](/img/structure/B1524747.png)
3-[(Tert-butoxy)carbonyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid
説明
The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . BOC-protected amines are prepared using the reagent di-tert-butyl-iminodicarboxylate .Molecular Structure Analysis
The Boc group modifies the reactivity of the reagent as a hydride donor and increases its solubility in nonpolar solvents .Chemical Reactions Analysis
Removal of the BOC group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .科学的研究の応用
Synthesis of Pharmacophores for Anticancer Agents
A series of functionalized amino acid derivatives, including N-substituted 1-N-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyl-5-oxazolidine carboxamide, were synthesized and evaluated for their cytotoxicity against human cancer cell lines. Some compounds showed promising cytotoxicity in ovarian and oral cancers, indicating their potential as new anticancer agents (Kumar et al., 2009).
Antibacterial Agents
Another study focused on the synthesis of 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives to screen for antibacterial activities. These compounds exhibited better antibacterial activities against both Gram-positive and Gram-negative bacterial strains than their 2-arylthiazolidine-4-carboxylic acid counterparts. One compound showed powerful antibacterial activities against Pseudomonas aeruginosa, superior to Penicillin G and Kanamycin B (Song et al., 2009).
Inhibitors for SARS-CoV Protease
Trifluoromethyl-β-amino alcohol, synthesized from a related oxazolidinone compound, was converted into peptides possessing a CF3-ketone group that exhibited inhibitory activity against severe acute respiratory syndrome coronavirus protease (SARS-CoV 3CLpro), highlighting its potential in antiviral drug development (Sydnes et al., 2006).
High-Yield Synthesis Methodologies
The compound was utilized in the high-yield synthesis of D-ribo-phytosphingosine, demonstrating the efficiency of using oxazolidine derivatives in complex organic syntheses. This approach highlights the versatility of these compounds in synthetic organic chemistry (Lombardo et al., 2006).
Bismuth-Based Cyclic Synthesis
In a unique application, 3,5-di-tert-butyl-4-hydroxybenzoic acid was synthesized in a cyclic process from carbon dioxide and 3,5-di-tert-butyl-4-phenol using bismuth-based C-H bond activation. This showcases the potential of oxazolidine derivatives in environmentally friendly synthesis processes (Kindra et al., 2014).
作用機序
Target of Action
It is known that the tert-butyloxycarbonyl (boc) group is commonly used in organic synthesis as a protecting group for amines .
Mode of Action
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This process protects the amine group during synthesis, preventing it from unwanted reactions .
Biochemical Pathways
The boc group plays a crucial role in peptide synthesis, where it protects the amine group from unwanted reactions .
Result of Action
The result of the action of 3-[(Tert-butoxy)carbonyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid is the protection of the amine group during peptide synthesis . This protection allows for more controlled and selective reactions during synthesis .
Action Environment
The action of this compound is influenced by the conditions of the reaction environment. For instance, the addition of the Boc group to amines can occur under aqueous conditions with a base . The removal of the Boc group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
将来の方向性
特性
IUPAC Name |
2,2,5-trimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-oxazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-7-8(9(14)15)13(12(5,6)17-7)10(16)18-11(2,3)4/h7-8H,1-6H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOAFMGLANQGVKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(O1)(C)C)C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


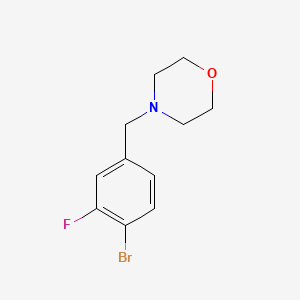
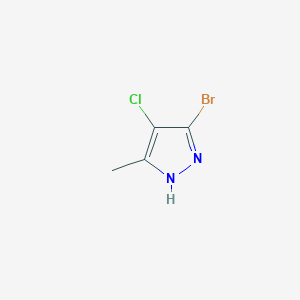
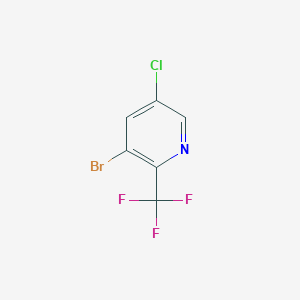
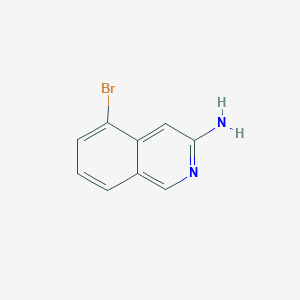
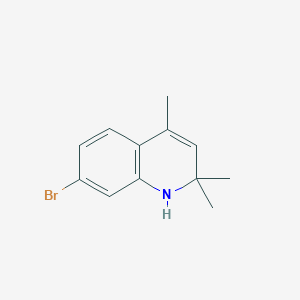
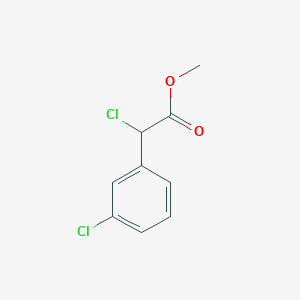
![([1-(Ethoxymethyl)cyclopropyl]methyl)amine hydrochloride](/img/structure/B1524676.png)

